molecular formula C13H24N2O2 B1403739 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane CAS No. 1363381-83-2

8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane

Cat. No.: B1403739
CAS No.: 1363381-83-2
M. Wt: 240.34 g/mol
InChI Key: YSMVRMWNBGATCE-UHFFFAOYSA-N
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Description

8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane is a chemical compound with the IUPAC name tert-butyl (1R,5S)-8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride . This compound is known for its unique bicyclic structure, which makes it an interesting subject for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, influencing their activity and function. This compound may act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro and in vivo studies, it has been observed that this compound can degrade over time, leading to a decrease in its efficacy. Its initial effects on cellular processes can be significant, making it a valuable tool for short-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate metabolic pathways and cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions. It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. Additionally, this compound can affect the levels of specific metabolites, thereby modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound are critical for its biological activity and function .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

The synthesis of 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate bicyclic precursor.

    Protection of Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group.

    Formation of Bicyclic Structure: The bicyclic structure is formed through a series of cyclization reactions.

    Introduction of Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:

The uniqueness of 8-Aminomethyl-3-boc-3-azabicyclo[32

Properties

IUPAC Name

tert-butyl 8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14/h9-11H,4-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMVRMWNBGATCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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